molecular formula C10H13NO2 B8515868 Pyridin-2-yl 2,2-dimethylpropanoate CAS No. 59658-05-8

Pyridin-2-yl 2,2-dimethylpropanoate

Cat. No.: B8515868
CAS No.: 59658-05-8
M. Wt: 179.22 g/mol
InChI Key: YCKZWZJJWVSHOG-UHFFFAOYSA-N
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Description

Pyridin-2-yl 2,2-dimethylpropanoate is an ester derivative comprising a pyridin-2-yl group (a six-membered aromatic ring with one nitrogen atom at the 2-position) and a 2,2-dimethylpropanoate (pivalate) moiety. The bulky tert-butyl-like structure of the pivalate group confers steric hindrance, likely enhancing the compound’s stability against hydrolysis compared to less hindered esters. While direct experimental data for this compound are absent in the provided evidence, inferences about its properties can be drawn from structurally related esters and pyridine derivatives discussed in the literature .

Properties

CAS No.

59658-05-8

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

pyridin-2-yl 2,2-dimethylpropanoate

InChI

InChI=1S/C10H13NO2/c1-10(2,3)9(12)13-8-6-4-5-7-11-8/h4-7H,1-3H3

InChI Key

YCKZWZJJWVSHOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

(a) 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone
  • Structure: A chalcone derivative featuring a pyridine-2-yl group and a dihydroxyphenyl moiety linked via a propenone bridge .
  • Key Differences: Functional Groups: Contains a ketone (propenone) and hydroxyl groups, unlike the ester group in Pyridin-2-yl 2,2-dimethylpropanoate. Reactivity: The α,β-unsaturated ketone enables cyclization to flavones under basic conditions, a pathway absent in the ester-based target compound. Solubility: Hydroxyl groups likely increase water solubility compared to the hydrophobic pivalate ester.
(b) 3-Chloro-2-hydroxy-1-propyl 2,2-Dimethylpropanoate
  • Structure: Shares the 2,2-dimethylpropanoate ester group but includes a chlorohydrin (chlorine and hydroxyl substituents) on the alkyl chain .
  • Key Differences :
    • Reactivity: The chlorohydrin group permits further functionalization (e.g., elimination or nucleophilic substitution), whereas the pyridine ring in the target compound may participate in coordination or hydrogen bonding.
    • Synthesis: Prepared in 62% yield via hydrolysis of a symmetric dichloroester in 1,4-dioxane, suggesting the pivalate ester’s stability under prolonged heating .
(c) 2-(1-Piperazinyl)pyridine
  • Structure : A pyridine derivative substituted with a piperazine ring at the 2-position .
  • Key Differences: Functional Groups: Contains a secondary amine (piperazine) instead of an ester. Physicochemical Properties: Higher water solubility due to the basic piperazine group, contrasting with the lipophilic ester. Safety Profile: Classified as a skin, eye, and respiratory irritant, whereas ester compounds like this compound may pose lower irritation risks (though data are lacking) .

Data Table: Comparative Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Synthesis Yield Key Properties
This compound C₁₀H₁₃NO₂ 179.22 Not reported Likely low Not reported Steric hindrance from pivalate enhances stability
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone C₁₄H₁₁NO₃ 241.25 Not reported Polar solvents Not reported Chalcone; forms flavones via cyclization
3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate C₈H₁₅ClO₃ 194.66 70 (at 40 Pa) Not reported 62% Chlorohydrin; synthesized via dioxane hydrolysis
2-(1-Piperazinyl)pyridine C₉H₁₃N₃ 163.22 120–122 Water-soluble Not reported Causes skin/eye irritation; liquid at room temperature

Research Findings and Implications

  • Stability : The tert-butyl group in pivalate esters resists enzymatic and chemical hydrolysis, a trait advantageous in prodrug design or industrial applications.
  • Safety : Pyridine derivatives with polar substituents (e.g., piperazine) exhibit higher irritation risks compared to esters, though ester-specific toxicity data remain unverified .

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